![molecular formula C13H16O B2687090 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one CAS No. 2168875-37-2](/img/structure/B2687090.png)
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is an organic compound with the molecular formula C13H16O It is a member of the benzoannulene family, characterized by a fused ring system that includes a benzene ring and a cycloheptane ring
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug development. Research into its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Industry: In industry, 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
- Oxidation: Potassium permanganate in acidic or basic medium.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for halogenation; nitric acid and sulfuric acid for nitration.
- Oxidation: Formation of carboxylic acids or quinones.
- Reduction: Formation of alcohols.
- Substitution: Formation of halogenated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 9,9-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine: This compound is similar in structure but contains an amine group instead of a ketone group.
- ®-3,5,8a-Trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one: This compound has a similar fused ring system but differs in the specific arrangement of atoms and functional groups.
Uniqueness: 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific ring structure and functional groups, which impart distinct chemical properties and reactivity
Propriétés
IUPAC Name |
9,9-dimethyl-7,8-dihydro-5H-benzo[7]annulen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCVIPMRVHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)
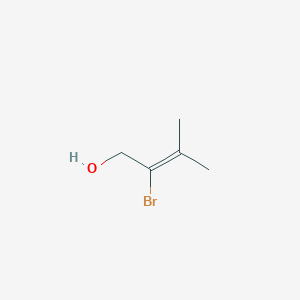

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2687016.png)
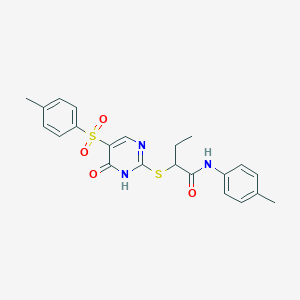
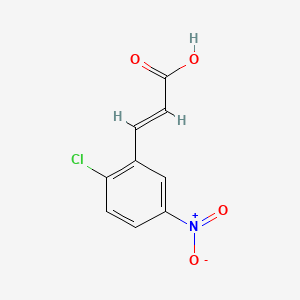
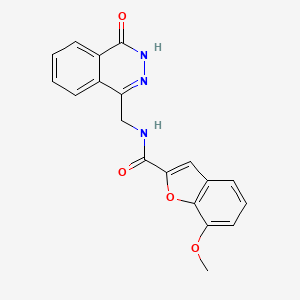
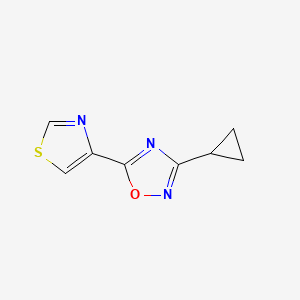
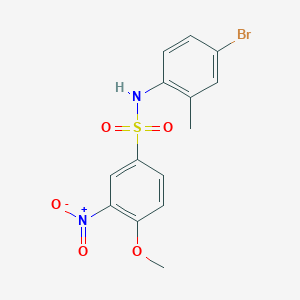
![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)
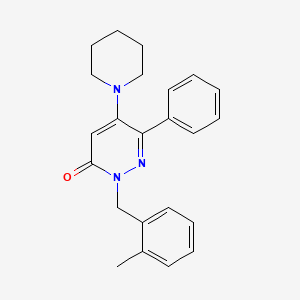
![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
